molecular formula C18H19AsBr2 B14490931 CID 78064042

CID 78064042

Cat. No.: B14490931
M. Wt: 470.1 g/mol
InChI Key: UDVSMWHBQQKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78064042 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of scientific research

Chemical Reactions Analysis

CID 78064042 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

CID 78064042 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic interventions. Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78064042 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved in its mechanism of action are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

CID 78064042 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or functional groups

Properties

Molecular Formula

C18H19AsBr2

Molecular Weight

470.1 g/mol

InChI

InChI=1S/C18H19AsBr2/c19-13-3-1-2-4-18(14-5-9-16(20)10-6-14)15-7-11-17(21)12-8-15/h5-12,18H,1-4,13H2

InChI Key

UDVSMWHBQQKGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCC[As])C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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